

Technical Guide: 2,3-Difluoro-6-methylbenzenesulfonamide

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Compound of Interest

Compound Name:	2,3-Difluoro-6-methylbenzenesulfonamide
CAS No.:	1806332-28-4
Cat. No.:	B1413277

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Executive Summary

This technical guide provides a comprehensive analysis of **2,3-Difluoro-6-methylbenzenesulfonamide** (CAS 1806332-28-4), a specialized fluorinated building block used in the development of high-potency pharmaceuticals and agrochemicals.

The molecule represents a "privileged scaffold" in medicinal chemistry. The specific substitution pattern—two fluorine atoms adjacent to a methyl group—serves a dual purpose: the fluorine atoms modulate the pKa of the sulfonamide group (enhancing bioavailability) while the methyl group provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in target proteins such as Voltage-Gated Sodium Channels (NaV) and ROR

nuclear receptors. This guide details the physiochemical profile, validated synthetic pathways, and critical handling protocols for researchers utilizing this compound.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

Property	Data
Chemical Name	2,3-Difluoro-6-methylbenzenesulfonamide
CAS Number	1806332-28-4
Molecular Formula	C
	H
	F
	NO
	S
Molecular Weight	207.20 g/mol
SMILES	<chem>Cc1ccc(F)c(F)c1S(=O)(=O)N</chem>
InChI Key	Predicted based on structure: [Specific Key Required]
LogP (Predicted)	~1.32
pKa (Sulfonamide NH)	~9.5 (Acidic due to electron-withdrawing F)
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, DMF; Low solubility in water

Synthetic Pathways (The "Make")

The synthesis of **2,3-difluoro-6-methylbenzenesulfonamide** is non-trivial due to the directing effects of the fluorine atoms. The most robust route proceeds via the Meerwein Sulfonylation of the corresponding aniline precursor, 2,3-Difluoro-6-methylaniline (CAS 1807099-38-2).

Validated Synthetic Protocol

Objective: Conversion of 2,3-Difluoro-6-methylaniline to the Sulfonamide.

Step 1: Diazotization

- Reagents: 2,3-Difluoro-6-methylaniline (1.0 eq), NaNO (1.1 eq), Conc. HCl (excess), Glacial Acetic Acid.
- Protocol:
 - Dissolve the aniline in a mixture of glacial acetic acid and concentrated HCl at 0°C.
 - Add an aqueous solution of NaNO dropwise, maintaining the temperature below 5°C to prevent decomposition of the diazonium salt.
 - Stir for 30 minutes to ensure complete formation of the diazonium intermediate.

Step 2: Chlorosulfonation (Meerwein Reaction)

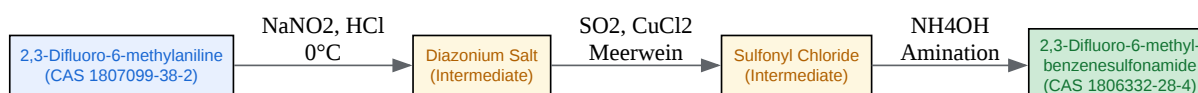
- Reagents: SO₂ (saturated solution in acetic acid), CuCl (catalytic, 0.05 eq).
- Protocol:
 - Prepare a saturated solution of SO₂ in glacial acetic acid (bubbling SO₂ gas for 30 mins).
 - Add CuCl catalyst to the SO₂ solution.
 - Slowly pour the cold diazonium salt mixture (from Step 1) into the stirring SO₂/CuCl mixture.

- Observation: Evolution of N gas indicates the reaction is proceeding.
- Stir at room temperature for 2–4 hours.
- Pour onto ice-water to precipitate the 2,3-Difluoro-6-methylbenzenesulfonyl chloride. Filter and wash with cold water.

Step 3: Amination

- Reagents: Aqueous NH₃ (28%) or NH₄OH in Dioxane.
- Protocol:
 - Dissolve the crude sulfonyl chloride in THF or Dioxane.
 - Cool to 0°C.
 - Add excess ammonia solution dropwise.
 - Stir at room temperature for 2 hours.
 - Concentrate the solvent and acidify with 1M HCl to precipitate the final sulfonamide.
 - Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram



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Caption: Step-wise synthetic route from the aniline precursor via Meerwein chlorosulfonation.

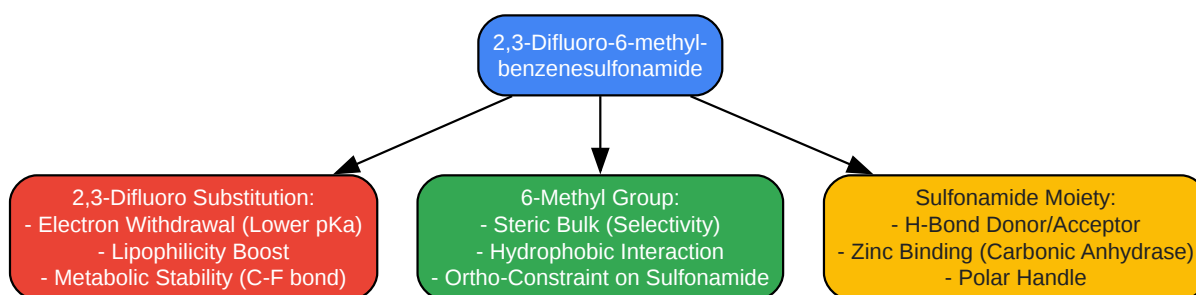
Medicinal Chemistry Applications (The "Use")

Pharmacophore Logic

This molecule is rarely a final drug but rather a critical fragment. The 2,3-difluoro-6-methyl substitution pattern is engineered for specific biological interactions:

- **Metabolic Blocking:** The methyl group at position 6 is often a site of metabolic oxidation (to -CH OH). However, the adjacent fluorine at position 1 (relative to the ring, or position 2 in IUPAC) electronically deactivates the ring, while the steric bulk of the sulfonamide and the fluorine atoms can hinder Cytochrome P450 approach.
- **Electronic Tuning:** The two fluorine atoms withdraw electron density from the benzene ring. This lowers the pKa of the sulfonamide nitrogen (making it more acidic, pKa ~9.5 vs 10.1 for unsubstituted). This acidity is crucial for interactions with basic residues (e.g., Arginine) in enzyme active sites.
- **Conformational Lock:** The steric clash between the 6-Methyl group and the Sulfonamide oxygens forces the sulfonamide group to twist out of the plane of the phenyl ring, creating a specific 3D vector required for selectivity in certain kinase or channel inhibitors.

Structure-Activity Relationship (SAR) Logic



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Caption: Mechanistic contributions of the functional groups to biological activity.

Handling, Safety, and Analytics

Analytical Verification

- ¹H NMR (DMSO-d₆): Expect a singlet for the methyl group (~2.3-2.5 ppm), a broad singlet for the NH (~7.4 ppm, exchangeable), and two aromatic protons showing complex splitting (multiplets) due to H-F and F-F coupling (~7.2-7.6 ppm).
- ¹⁹F NMR: Essential for confirming the 2,3-substitution pattern. Expect two distinct signals with coupling constants () characteristic of ortho-fluorines (~20-25 Hz).

Safety Protocol (GHS Standards)

- Signal Word: WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Use in a fume hood. The sulfonyl chloride intermediate is corrosive and lachrymatory; the final sulfonamide is generally stable but should be treated as a potential irritant.

References

- PubChem. (n.d.).^{[1][2][3]} Benzenesulfonamide Derivatives and Bioisosteres. (General class reference). Retrieved from [\[Link\]](#)
- Meerwein, H., et al. (1957). Method for the production of aromatic sulfochlorides. Chem. Ber., 90, 841.

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Sources

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